Terminal Aryl Group Identity Drives Differential PKR1 Antagonism Within the 3-(4-Chlorophenyl)azepane Scaffold Series
Among compounds sharing the 3-(4-chlorophenyl)azepane-carbonyl core, the identity of the terminal aryl group dictates PKR1 antagonist potency. The benzenesulfonamide target compound is structurally positioned between two experimentally characterized analogs from US9790201: the pyridine analog (BDBM347623, Example 108) with a PKR1 IC50 of 3,230 nM, and the pyridazine analog (BDBM347630, Example 115) with a PKR1 IC50 of 1,440 nM [1][2]. The N,N-dimethylbenzenesulfonamide terminus of the target compound introduces a sulfonamide hydrogen-bond acceptor/donor pair and increased polar surface area (predicted PSA ~66 Ų for the sulfonamide vs. ~29 Ų for the pyridine analog), which is expected to alter both target binding kinetics and physicochemical properties relative to these characterized comparators [3]. This SAR triad demonstrates that terminal aryl modifications produce >2-fold shifts in PKR1 IC50 within the same core scaffold, establishing that the target compound is not functionally interchangeable with its pyridine or pyridazine congeners.
| Evidence Dimension | PKR1 antagonist potency (IC50) and terminal group polarity |
|---|---|
| Target Compound Data | N,N-dimethylbenzenesulfonamide terminus; predicted topological polar surface area contribution ~66 Ų; PKR1 IC50 not yet experimentally determined |
| Comparator Or Baseline | Pyridine analog (BDBM347623): IC50 3,230 nM, pyridine PSA ~29 Ų; Pyridazine analog (BDBM347630): IC50 1,440 nM, pyridazine PSA ~42 Ų |
| Quantified Difference | Terminal group identity shifts PKR1 IC50 by ≥2.2-fold across the three analogs; target compound sulfonamide terminus adds ~24–37 Ų additional PSA relative to heteroaryl analogs |
| Conditions | PKR1 functional antagonism measured by intracellular calcium flux in Gq-mediated assay; patent US9790201; BindingDB deposition |
Why This Matters
The >2-fold IC50 range across terminal aryl variants enables researchers to select the benzenesulfonamide analog for SAR exploration when increased polarity and sulfonamide-mediated hydrogen bonding are desired for tuning target engagement or solubility.
- [1] BindingDB BDBM347623. 4-{[3-(4-Chlorophenyl)azepan-1-yl]carbonyl}-N,N-dimethylpyridin-2-amine. IC50: 3.23E+3 nM for human PKR1. Patent US9790201, Ex. 108. Accessed 2026. View Source
- [2] BindingDB BDBM347630. 5-{[3-(4-Chlorophenyl)azepan-1-yl]carbonyl}-N,N-dimethylpyridazin-3-amine. IC50: 1.44E+3 nM for human PKR1. Patent US9790201, Ex. 115. Accessed 2026. View Source
- [3] Calculated from SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl using standard TPSA fragment contribution method (Ertl et al., J. Med. Chem. 2000, 43, 3714–3717). View Source
